molecular formula C6H7BrN2O B1457572 3-Bromo-5-methoxypyridin-4-amine CAS No. 1417618-49-5

3-Bromo-5-methoxypyridin-4-amine

Cat. No.: B1457572
CAS No.: 1417618-49-5
M. Wt: 203.04 g/mol
InChI Key: ZZLHBCFKRHYIRX-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxypyridin-4-amine: is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and an amino group at the 4-position. This compound is a colorless to pale yellow solid, soluble in organic solvents like ethanol and chloroform, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methoxypyridin-4-amine can be synthesized through various methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions. The reaction typically involves a palladium-catalyzed Suzuki cross-coupling reaction, followed by crystallization and purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki cross-coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and continuous flow processes can further enhance the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Pyridines: Formed through substitution reactions.

    Aminopyridine Derivatives: Resulting from oxidation or reduction of the amino group.

    Complex Pyridine Derivatives: Obtained through coupling reactions

Scientific Research Applications

Chemistry: 3-Bromo-5-methoxypyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the development of bioactive molecules and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its role as a catalyst in organic reactions further extends its industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups enable it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-methoxypyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, methoxy group, and amino group at specific positions on the pyridine ring sets it apart from other similar compounds, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

3-bromo-5-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHBCFKRHYIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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